L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginylglycyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is composed of multiple amino acids, including L-alanine, L-ornithine, L-asparagine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginylglycyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, reverting the compound to its reduced form.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through targeted chemical reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution Reagents: Specific amino acid derivatives and coupling agents like HATU or DIC are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction will yield the reduced form of the peptide.
Scientific Research Applications
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginylglycyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Medicine: It may be used in the development of peptide-based drugs and diagnostic tools.
Industry: The compound can be utilized in the production of bioactive peptides for various industrial applications.
Mechanism of Action
The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucylglycine
- L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-leucyl-L-phenylalanyl-L-threonyl-L-alanyl-L-leucine
Uniqueness
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginylglycyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific amino acid sequence and the presence of multiple diaminomethylidene groups
Properties
CAS No. |
647375-81-3 |
---|---|
Molecular Formula |
C21H40N12O7 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H40N12O7/c1-10(22)16(36)32-11(4-2-6-28-20(24)25)18(38)33-13(8-14(23)34)17(37)30-9-15(35)31-12(19(39)40)5-3-7-29-21(26)27/h10-13H,2-9,22H2,1H3,(H2,23,34)(H,30,37)(H,31,35)(H,32,36)(H,33,38)(H,39,40)(H4,24,25,28)(H4,26,27,29)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
AXDDHTRODLASQX-CYDGBPFRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
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